Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its complex structure, which includes a benzyl group, a methoxy group, and an amido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetic acid, the thiophene ring is formed through cyclization reactions.
Introduction of Functional Groups: The benzyl, methoxy, and amido groups are introduced through a series of substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitutions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzyl-2-(4-hydroxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate
- Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-ethylthiophene-3-carboxylate
Uniqueness
Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-benzyl-2-[(4-methoxy-4-oxobutanoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-12-14(11-13-7-5-4-6-8-13)26-18(17(12)19(23)25-3)20-15(21)9-10-16(22)24-2/h4-8H,9-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGQIBBLFCYZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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